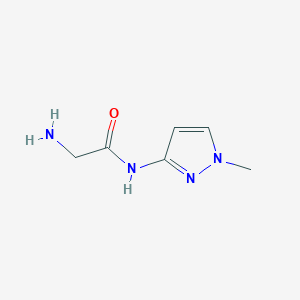

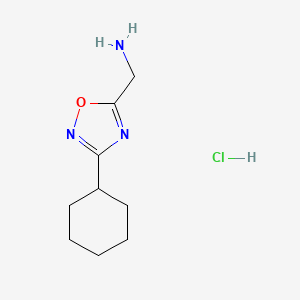

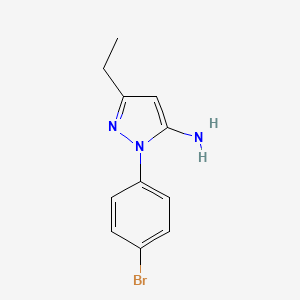

1-(4-溴苯基)-3-乙基-1H-吡唑-5-胺

描述

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. Paper describes an effective route for the direct synthesis of substituted pyrazole using a 3+2 annulation method. The process involves a Knoevenagel condensation followed by a cyclocondensation reaction. Although the specific synthesis of "1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine" is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction, as seen in papers and . These techniques allow for the determination of the molecular geometry and the identification of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the stability and properties of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from theoretical calculations and experimental data. Paper discusses the use of density functional theory (DFT) and Hartree–Fock (HF) methods to calculate vibrational frequencies and NMR chemical shift values. These properties are crucial for understanding the behavior of the compound under different conditions. Additionally, the antioxidant properties of pyrazole derivatives, as evaluated in paper , indicate potential for biological activity.

科学研究应用

合成与分子研究

1-(4-溴苯基)-3-乙基-1H-吡唑-5-胺及其相关化合物广泛用于化学领域的合成和分子结构分析。例如,Ö. Tamer 等人(2016 年)合成了一种类似化合物,即 4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺(BPTBMPA),并使用 X 射线衍射、光谱方法和密度泛函理论计算对其分子结构进行了全面研究。他们发现 BPTBMPA 具有显著的非线性光学性质,表明在光子学和电子学中具有潜在应用 (Ö. Tamer 等人,2016 年)。

在抗癌研究中的潜力

在药物化学领域,1-(4-溴苯基)-3-乙基-1H-吡唑-5-胺的衍生物正因其抗癌特性而受到探索。阿拉丁·M·斯鲁尔等人(2018 年)合成了新的 1,3,4-三取代吡唑衍生物,并评估了它们对各种人类癌细胞系的细胞毒活性。他们发现显著的活性,特别是在与 1-(4-溴苯基)-3-乙基-1H-吡唑-5-胺相关的化合物中,表明在开发新的抗癌剂中具有潜在作用 (阿拉丁·M·斯鲁尔等人,2018 年)。

新型药物的开发

该化合物的衍生物也正被用于开发新型药物。例如,J. Díaz 等人(2012 年)研究了 1-芳基吡唑作为有效的 σ(1) 受体拮抗剂,探索了吡唑取代基在活性中的作用。他们在神经性疼痛模型中鉴定了具有高活性的化合物,突出了此类衍生物的治疗潜力 (J. Díaz 等人,2012 年)。

有机合成中的探索

该化合物及其相关化学物质已用于有机合成。S. P. Veettil 等人(2009 年、2010 年)使用 1-(4-溴苯基)-3-乙基-1H-吡唑-5-胺衍生物合成了各种化合物,为开发新的化学合成方法做出了贡献 (S. P. Veettil 等人,2009 年),(S. P. Veettil 等人,2010 年)。

作用机制

Target of Action

The compound 1-(4-Bromophenyl)-3-ethyl-1H-pyrazol-5-amine, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition . The compound’s superior antipromastigote activity was justified by a molecular docking study conducted on Lm-PTR1 .

Biochemical Pathways

The biochemical pathways affected by this compound are those essential for the survival and proliferation of the parasites. The compound interferes with these pathways, leading to the death of the parasites . The exact biochemical pathways affected by this compound are yet to be elucidated.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed and distributed in the body, potentially enhancing its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the parasites, leading to their death . For instance, the compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei, with significant suppression .

安全和危害

属性

IUPAC Name |

2-(4-bromophenyl)-5-ethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTHKFSIAFQNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。